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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificities of two closely related

metalloproteases, ADAM10 and ADAM17 (also known as TACE, Tumor Necrosis Factor-α

Converting Enzyme). Understanding their distinct and overlapping substrate repertoires is

critical for research into their physiological roles and for the development of specific therapeutic

inhibitors. This document summarizes quantitative data, details relevant experimental

protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of

their functional differences.

Introduction to ADAM10 and ADAM17
ADAM10 and ADAM17 are members of the ADAM (A Disintegrin and Metalloproteinase) family

of transmembrane proteins. They act as "molecular scissors," cleaving the extracellular

domains of a wide variety of cell surface proteins in a process known as ectodomain shedding.

This shedding can activate or inactivate substrates, releasing soluble factors that mediate cell-

cell communication, signaling, and adhesion. Despite their structural similarities, ADAM10 and
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ADAM17 exhibit distinct substrate preferences, which underpins their different and non-

redundant roles in development and disease.

Data Presentation: Quantitative Comparison of
Substrate Cleavage
While direct comparative kinetic data for the cleavage of full-length protein substrates by

ADAM10 and ADAM17 is limited in the literature, studies using fluorogenic peptide substrates

provide a quantitative measure of their intrinsic enzymatic activity and specificity. The following

tables summarize key kinetic parameters.

Table 1: Kinetic Parameters for Fluorogenic Peptide Substrates

Substrate
(Fluorophor
e/Quencher
)

Enzyme K_m_ (µM) k_cat_ (s⁻¹)
k_cat_/K_m
_ (M⁻¹s⁻¹)

Reference

Substrate 4

(TNFα-

based)

ADAM10 1.8 ± 0.2 0.28 ± 0.03 1.56 x 10⁵ [1]

ADAM17 10.0 ± 1.0 0.14 ± 0.01 1.40 x 10⁴ [1]

Substrate 5

(TNFα-based

with P5' Pro)

ADAM10 1.9 ± 0.3 0.03 ± 0.004 1.58 x 10⁴ [1]

ADAM17 7.2 ± 0.6 0.2 ± 0.02 2.78 x 10⁴ [1]

PEPDAB010

(TNFα-

based)

ADAM10 - - 7.3 x 10² [2]

ADAM17 - - 6.3 x 10⁴ [2]

PEPDAB005 ADAM10 - - 6.2 x 10³ [3]

ADAM17 - -
Excellent

Substrate
[3]
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Note: The specific sequences of the peptide substrates can be found in the cited literature. A

higher k_cat_/K_m_ value indicates greater catalytic efficiency.

Table 2: Overview of Key Substrate Differences
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Substrate
Predominant
Sheddase

Context/Stimul
us

Key Outcome References

Notch1 ADAM10

Ligand-

dependent

signaling

Activation of

Notch pathway,

crucial for

development

[4][5][6]

ADAM17

Ligand-

independent

signaling (e.g.,

EDTA

stimulation)

Non-

physiological

activation

[4][5][7]

TNF-α ADAM17

Phorbol ester

(PMA) and other

inflammatory

stimuli

Release of pro-

inflammatory

cytokine

[8][9][10]

ADAM10

Can cleave in the

absence of

ADAM17, but not

the principal

sheddase

Minor

contribution to

TNF-α shedding

[8]

EGFR Ligands

TGF-α,

Amphiregulin,

HB-EGF,

Epiregulin

ADAM17

Constitutive and

PMA-stimulated

shedding

EGFR pathway

activation
[8]

EGF, Betacellulin ADAM10
Constitutive

shedding

EGFR pathway

activation

Amyloid

Precursor

Protein (APP)

ADAM10
Constitutive α-

secretase activity

Non-

amyloidogenic

processing,

generation of

sAPPα

[11][12][13]
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ADAM17

Can contribute to

α-secretase

activity

Minor role

compared to

ADAM10

[11]

L-selectin ADAM17

Constitutive and

stimulated

shedding

Regulation of

leukocyte

adhesion

[8][10]

Experimental Protocols
A variety of experimental approaches are employed to determine the substrate specificity of

ADAM10 and ADAM17. Below are summaries of key methodologies.

In Vitro Fluorogenic Peptide Cleavage Assay
This assay provides a direct measure of the enzymatic activity of purified ADAM10 and

ADAM17 against a synthetic peptide substrate.

Principle: A short peptide containing the cleavage site of a known substrate is synthesized with

a fluorescent reporter molecule at one end and a quencher molecule at the other. In the intact

peptide, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the

enzyme, the fluorophore is separated from the quencher, resulting in an increase in

fluorescence that can be measured over time.

Methodology:

Reagents:

Recombinant, purified ADAM10 or ADAM17 ectodomain.

Fluorogenic peptide substrate (e.g., based on the TNFα cleavage site) dissolved in

DMSO.[14]

Assay Buffer: 25mM Tris, pH 8, with 6 x 10⁻⁴% Brij-35. For some applications, 10mM

CaCl₂ is included, though it may not be required for ADAM10 and ADAM17.[14]

Procedure:
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1. In a 96-well black plate, add the assay buffer.

2. Add the ADAM enzyme to the wells.

3. To initiate the reaction, add the fluorogenic peptide substrate to the wells. The final

concentration of DMSO should be kept below 1%.

4. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate

excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for a

Dabcyl/FAM pair).[3][14]

5. Measure the increase in fluorescence intensity at regular intervals over a set period.

Data Analysis:

The initial velocity of the reaction is determined from the linear phase of the fluorescence

curve.

By varying the substrate concentration, kinetic parameters such as K_m_ and V_max_

can be determined using Michaelis-Menten kinetics.[15] The catalytic efficiency

(k_cat_/K_m_) can then be calculated.

Cell-Based Shedding Assays
These assays assess the ability of ADAM10 and ADAM17 to cleave their substrates in a more

physiological, cellular context.

Principle: The shedding of a specific substrate from the cell surface is measured in cells with

normal, reduced (via siRNA), or absent (from knockout mice) expression of ADAM10 or

ADAM17. The amount of shed ectodomain in the cell culture supernatant is quantified.

Methodology:

Cell Culture:

Use cell lines that endogenously express the substrate of interest. Mouse Embryonic

Fibroblasts (MEFs) from ADAM10 or ADAM17 knockout mice are commonly used.[8]
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Alternatively, transiently transfect cells with a plasmid encoding the substrate, often tagged

with a reporter like alkaline phosphatase (AP).

For knockdown experiments, transfect cells with specific siRNAs targeting ADAM10 or

ADAM17.[16]

Stimulation and Inhibition:

Cells can be treated with stimuli to induce shedding, such as phorbol-12-myristate-13-

acetate (PMA) to activate ADAM17, or ionomycin to activate ADAM10.

Specific inhibitors can also be used to block the activity of one or both proteases.

Sample Collection and Analysis:

After a defined incubation period, collect the cell culture supernatant.

Quantify the amount of the shed ectodomain in the supernatant using methods such as:

ELISA: For specific quantification of the shed protein.

Western Blot: To detect the shed protein.

AP Activity Assay: If the substrate is AP-tagged, the enzymatic activity of AP in the

supernatant is measured.

Data Analysis:

Compare the amount of shed substrate in the different experimental conditions (e.g., wild-

type vs. knockout cells, or control siRNA vs. ADAM-specific siRNA) to determine the

contribution of each protease to the shedding of the substrate.

Proteomic Identification of Substrates
Unbiased, large-scale approaches are used to identify the full spectrum of substrates for

ADAM10 and ADAM17.
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Principle: The secretome (the collection of all proteins released by cells) of cells with and

without active ADAM10 or ADAM17 is compared using mass spectrometry. Proteins that are

less abundant in the secretome of ADAM-deficient cells are considered potential substrates.

Methodology (e.g., SPECS - Secretome Protein Identification with Click Sugars):

Metabolic Labeling:

Culture cells (e.g., wild-type and ADAM10 knockout neurons) in the presence of a

modified sugar (e.g., an azide-containing sialic acid precursor) that is incorporated into

glycoproteins.[17]

Enrichment of Glycoproteins:

Collect the cell culture supernatant.

Use click chemistry to attach biotin to the azide-modified sugars on the secreted

glycoproteins.

Enrich the biotinylated glycoproteins using streptavidin beads.

Mass Spectrometry:

Digest the enriched proteins into peptides.

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[18][19]

Data Analysis:

Identify and quantify the proteins in the secretomes of the different cell populations.

Proteins that show a significant decrease in abundance in the secretome of ADAM-

deficient cells are identified as candidate substrates.
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The differential substrate specificity of ADAM10 and ADAM17 has profound consequences for

key signaling pathways.

Signal-Sending Cell

Signal-Receiving Cell

Delta/Jagged Ligand Notch ReceptorBinding
Notch S2 Cleavage Site

ADAM10
Notch S3 Cleavage Site

γ-Secretase exposes S3 site
Notch Intracellular

Domain (NICD)
Release NucleusTranslocation Target Gene

Transcription
ActivationCleavage (S2)

ADAM17 (Inactive)

Cleavage (S3)

Click to download full resolution via product page

Caption: Ligand-dependent Notch signaling is primarily mediated by ADAM10.
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Caption: Differential shedding of EGFR ligands by ADAM10 and ADAM17.
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Caption: Workflow for an in vitro fluorogenic peptide cleavage assay.

Conclusion
ADAM10 and ADAM17, while closely related, have distinct substrate specificities that are

fundamental to their unique biological roles. ADAM10 is the primary sheddase for ligand-

dependent Notch signaling and the constitutive shedding of certain EGFR ligands, while
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ADAM17 is the key enzyme for shedding TNF-α and another subset of EGFR ligands, often in

response to cellular stimulation. The choice of experimental system is crucial for accurately

dissecting their individual contributions. A thorough understanding of their differential substrate

preferences, supported by quantitative data and robust experimental design, is essential for the

development of selective inhibitors for therapeutic intervention in diseases such as cancer,

inflammation, and neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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